Clopidogrel-13C,d5 (hydrochloride) is a stable isotope-labeled derivative of Clopidogrel, primarily utilized in scientific research. This compound incorporates carbon-13 and deuterium (d5) isotopes into the Clopidogrel molecule, enhancing its utility as a tracer in pharmacokinetic studies and drug development processes. Clopidogrel itself is an antiplatelet medication that inhibits platelet aggregation, thereby reducing the risk of cardiovascular events such as myocardial infarction and stroke .
Clopidogrel-13C,d5 (hydrochloride) is classified under organic compounds known as alpha amino acid esters. It belongs to the broader category of thienopyridines, which are known for their role as antiplatelet agents. The compound is derived from Clopidogrel, which has been extensively studied and is commercially available under various brand names, including Plavix .
The synthesis of Clopidogrel-13C,d5 (hydrochloride) involves a multi-step process that incorporates carbon-13 and deuterium into the Clopidogrel structure. The general synthesis pathway includes:
The molecular formula for Clopidogrel-13C,d5 (hydrochloride) is , with a molecular weight of approximately 329.9 g/mol. The compound's structure can be represented with various chemical notations:
Clopidogrel-13C,d5 (hydrochloride) can participate in various chemical reactions typical for thienopyridine derivatives:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Clopidogrel-13C,d5 (hydrochloride) acts similarly to its parent compound, Clopidogrel. As a prodrug, it undergoes biotransformation in the liver to produce an active thiol-containing metabolite that irreversibly inhibits the P2Y12 subtype of adenosine diphosphate receptor on platelets. This inhibition prevents platelet aggregation and thrombus formation, significantly reducing the risk of cardiovascular events .
The mechanism involves:
Clopidogrel-13C,d5 (hydrochloride) exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications in drug development and pharmacokinetics studies .
Clopidogrel-13C,d5 (hydrochloride) is primarily used in scientific research settings for:
Deuteration of the thienopyridine core in Clopidogrel-¹³C,d5 requires precise, multi-stage functionalization to achieve regioselective deuterium integration at the C6, C7, and bridge positions. The synthetic pathway typically initiates with the preparation of deuterated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine precursors, where catalytic H/D exchange under controlled conditions enables selective deuteration.
Key methodologies include:
Table 1: Comparative Analysis of Deuteration Methods for Thienopyridine Core
Method | Catalyst/Solvent | D-Incorporation (%) | Reaction Time (h) | Regioselectivity |
---|---|---|---|---|
Catalytic Reduction | Pd/C, CD₃OD | 98 | 6 | High (C6,C7) |
Directed Ortho-Metalation | n-BuLi, D₂O | 92 | 2 | Moderate (C3) |
Acidic Exchange | DCl/D₂O | 85 | 12 | Low |
¹³C-labeling at the methyl ester position is achieved via esterification of (S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid-¹³C with deuterated methanol (CD₃OD). This step demands stringent control to prevent racemization and isotopic dilution:
Critical parameters include solvent dryness (H₂O <50 ppm), acid catalyst loading (<0.2 eq), and reaction temperature (40–60°C) to balance kinetics against racemization.
Deuteration of the 2-chlorophenyl aromatic ring employs catalytic exchange strategies, leveraging ortho-directed C–H activation and homogeneous catalysis:
Table 2: Aromatic Deuteration Efficiency Under Catalytic Conditions
Catalyst System | Solvent | Temperature (°C) | D-Incorporation (%) | Isotopic Purity |
---|---|---|---|---|
Pd/Al₂O₃ | Acetone-d6 | 80 | 90 | 99.5% |
CF₃COOD | Neat | 110 | 70 | 97% |
[Cp*IrCl₂]₂/AgOTf | D₂O/CD₃CN | 25 | 95 | 99.8% |
Ring closure to form the thieno[3,2-c]pyridine scaffold in Clopidogrel-¹³C,d5 employs cyclization of deuterated/¹³C-labeled 2-(2-thienyl)ethylamine precursors with α-haloacetate esters:
Critical to success is anhydrous conditions to prevent hydrolytic cleavage and chiral auxiliary use (e.g., L-tartaric acid) to conserve enantiopurity during ring closure [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2